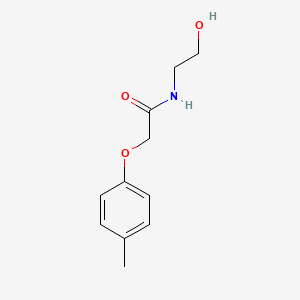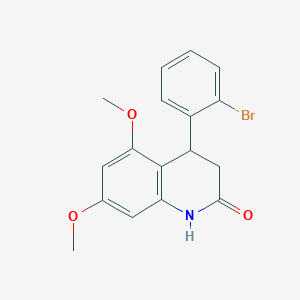![molecular formula C18H19NO2 B4668983 N-[4-(cyclopentyloxy)phenyl]benzamide](/img/structure/B4668983.png)
N-[4-(cyclopentyloxy)phenyl]benzamide
Übersicht
Beschreibung
N-[4-(cyclopentyloxy)phenyl]benzamide, also known as CPB, is a chemical compound that belongs to the family of benzamides. It has gained attention in recent years due to its potential applications in scientific research. CPB has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The exact mechanism of action of N-[4-(cyclopentyloxy)phenyl]benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the activity of dopamine at the D2 receptor, which can have a range of effects on the body. N-[4-(cyclopentyloxy)phenyl]benzamide has also been found to have some affinity for other receptors, including the serotonin 5-HT1A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
N-[4-(cyclopentyloxy)phenyl]benzamide has been found to have a range of biochemical and physiological effects, including:
- Modulation of dopamine and serotonin receptors
- Inhibition of cell growth in cancer cells
- Reduction of inflammation in the brain
- Protection against oxidative stress
- Improvement of cognitive function in animal models
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyclopentyloxy)phenyl]benzamide has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has also been found to have low toxicity and good stability. However, there are also some limitations to the use of N-[4-(cyclopentyloxy)phenyl]benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with in some applications. It also has low bioavailability, which can limit its effectiveness in some therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(cyclopentyloxy)phenyl]benzamide. Some of these include:
- Further investigation of its potential as a therapeutic agent for various diseases
- Study of its effects on other neurotransmitter systems and receptors
- Optimization of its synthesis and purification methods
- Development of new formulations to improve its bioavailability
- Investigation of its potential for use in combination therapy with other drugs
Conclusion
In conclusion, N-[4-(cyclopentyloxy)phenyl]benzamide has many potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. While there are some limitations to its use, N-[4-(cyclopentyloxy)phenyl]benzamide has several advantages for use in lab experiments. Further research on N-[4-(cyclopentyloxy)phenyl]benzamide could lead to new therapeutic agents and a better understanding of its effects on the body.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclopentyloxy)phenyl]benzamide has been found to have a wide range of applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[4-(cyclopentyloxy)phenyl]benzamide has also been investigated for its effects on the central nervous system, including its ability to modulate dopamine and serotonin receptors.
Eigenschaften
IUPAC Name |
N-(4-cyclopentyloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(14-6-2-1-3-7-14)19-15-10-12-17(13-11-15)21-16-8-4-5-9-16/h1-3,6-7,10-13,16H,4-5,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVXNAGMOIORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4668917.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4668929.png)

![5-isopropyl-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4668940.png)
![2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B4668947.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4668962.png)
![2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4668969.png)



![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4668999.png)